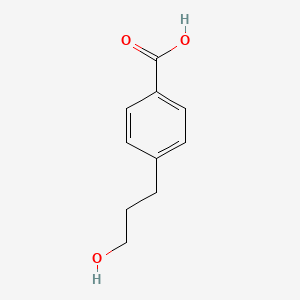

Ácido 4-(3-hidroxopropil)benzoico

Descripción general

Descripción

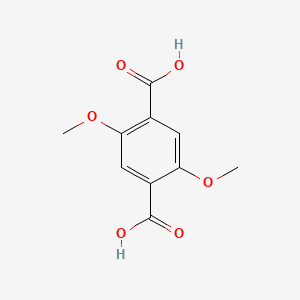

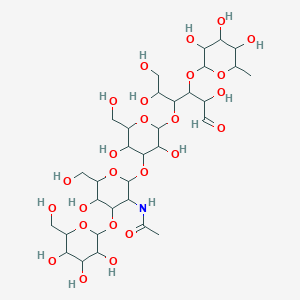

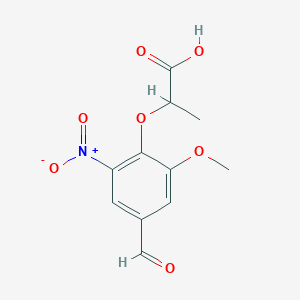

4-(3-Hydroxypropyl)benzoic acid is a chemical compound with the molecular formula C10H12O3 . It contains a total of 25 bonds, including 13 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 2 hydroxyl groups, and 1 primary alcohol .

Molecular Structure Analysis

The molecular structure of 4-(3-Hydroxypropyl)benzoic acid has been analyzed in several studies . The compound has a molecular weight of 196.200 Da and a monoisotopic mass of 196.073563 Da . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 5 freely rotating bonds .Chemical Reactions Analysis

The chemical reactions involving 4-(3-Hydroxypropyl)benzoic acid have been studied . For instance, benzoic acid can undergo decarboxylation under specific conditions, producing benzene . It can also react with alcohol to form esters .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(3-Hydroxypropyl)benzoic acid have been analyzed . It has a density of 1.3±0.1 g/cm3, a boiling point of 371.7±17.0 °C at 760 mmHg, and a flash point of 148.9±14.4 °C . It also has a molar refractivity of 50.7±0.3 cm3, a polar surface area of 67 Å2, and a molar volume of 156.5±3.0 cm3 .Aplicaciones Científicas De Investigación

Síntesis Biotecnológica de Compuestos de Valor Agregado

Ácido 4-(3-hidroxopropil)benzoico: sirve como un intermedio versátil en la síntesis biotecnológica de varios bioproductos de alto valor. Su papel en la vía del shikimato microbiana es crucial para producir compuestos con aplicaciones en alimentos, cosméticos, farmacia y fungicidas . Los avances en biología sintética e ingeniería metabólica han permitido la biosíntesis eficiente de este compuesto, lo que ha llevado a la producción de sustancias de relevancia industrial como el resveratrol, el ácido mucónico, la gastrodina, la xiamenmicina y el alcohol vanílico .

Aplicaciones Farmacéuticas

En la industria farmacéutica, el This compound se utiliza como precursor para sintetizar gastrodina, un compuesto con efectos neuroprotectores . También se está explorando su potencial para crear nuevos agentes terapéuticos que puedan utilizarse en el tratamiento de diversas enfermedades debido a su flexibilidad estructural y reactividad.

Producción de Polímeros de Cristal Líquido (LCP)

El compuesto es integral en la fabricación de polímeros de cristal líquido de alto rendimiento, que se utilizan en una amplia gama de aplicaciones termoplásticas. Los LCP son conocidos por sus excelentes propiedades mecánicas y resistencia a altas temperaturas, lo que los hace adecuados para las industrias electrónica y aeroespacial .

Bioprocesamiento Ambiental

Los bioprocesos amigables con el medio ambiente para sintetizar This compound son significativos para reducir la dependencia de los productos químicos derivados del petróleo. Esto no solo aborda las preocupaciones ambientales, sino que también proporciona un enfoque sostenible para producir este valioso químico .

Síntesis de Materiales Avanzados

Por último, este compuesto se utiliza en la síntesis de materiales avanzados, incluidas fibras como Vectran. Estos materiales se caracterizan por su alta resistencia y durabilidad, encontrando usos en diversas aplicaciones industriales .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-(3-hydroxypropyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c11-7-1-2-8-3-5-9(6-4-8)10(12)13/h3-6,11H,1-2,7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQVHRJXGOIGDTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90207541 | |

| Record name | Benzoic acid, 4-(3-hydroxypropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90207541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58810-87-0 | |

| Record name | Benzoic acid, 4-(3-hydroxypropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058810870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-(3-hydroxypropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90207541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B1598687.png)